![molecular formula C13H17F3N4O B5887103 N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5887103.png)
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Wirkmechanismus
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B-cells, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies. By inhibiting BTK activity, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea blocks downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have potent inhibitory effects on BTK activity in preclinical studies. In addition, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other targeted therapies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and a long half-life in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for lab experiments, including its potent inhibitory effects on BTK activity and its ability to induce apoptosis in B-cell malignancies. However, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea also has some limitations, such as its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors. These include the identification of biomarkers to predict response to therapy, the development of combination therapies to enhance efficacy, and the investigation of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea in other B-cell malignancies. In addition, further optimization of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea and other BTK inhibitors may lead to the development of more potent and selective inhibitors with improved pharmacokinetic properties.
In conclusion, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea is a small molecule inhibitor that targets BTK and has potential therapeutic applications in B-cell malignancies. Its potent inhibitory effects on BTK activity and ability to induce apoptosis in B-cell malignancies make it a promising candidate for further development. However, further research is needed to optimize its pharmacokinetic properties and investigate its potential in other B-cell malignancies.
Synthesemethoden
The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea involves several steps, starting with the reaction of 2-(trifluoromethyl)aniline with phosgene to form 2-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with 4-methylpiperazine to yield N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea. The synthesis of N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in B-cell malignancies. In preclinical studies, N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B-cell malignancies. N-(4-methyl-1-piperazinyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c1-19-6-8-20(9-7-19)18-12(21)17-11-5-3-2-4-10(11)13(14,15)16/h2-5H,6-9H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMFDNADIQUIJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperazin-1-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.